Adavivint HCl

CAS No.:

Cat. No.: VC1557103

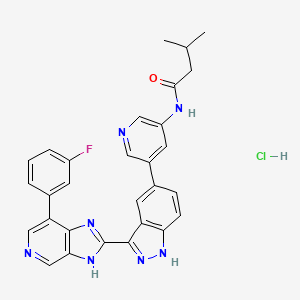

Molecular Formula: C29H25ClFN7O

Molecular Weight: 542.0154

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H25ClFN7O |

|---|---|

| Molecular Weight | 542.0154 |

| IUPAC Name | N-(5-{3-[7-(3-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl}pyridin-3-yl)-3-methylbutanamide hydrochloride |

| Standard InChI | InChI=1S/C29H24FN7O.ClH/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18;/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37);1H |

| Standard InChI Key | NOWFKJZTKOXASC-UHFFFAOYSA-N |

| SMILES | CC(C)CC(NC1=CC(C2=CC3=C(NN=C3C(N4)=NC5=C4C(C6=CC=CC(F)=C6)=CN=C5)C=C2)=CN=C1)=O.[H]Cl |

| Appearance | Solid powder |

Introduction

Chemical Structure and Properties

Adavivint, the parent compound of Adavivint HCl, is chemically designated as N-(5-(3-(7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-5-yl)pyridin-3-yl)-3-methylbutanamide . It specifically targets the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). The molecule has a complex structure featuring multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its specific binding properties.

Table 2.1: Physicochemical Properties of Adavivint (Parent Compound)

While the hydrochloride salt form would have slightly different physicochemical properties compared to the free base, the core molecular structure remains the same. The addition of the HCl group typically enhances water solubility, which can be advantageous for pharmaceutical formulations, particularly for injectable solutions needed for intra-articular administration .

Mechanism of Action

Adavivint HCl operates through a unique mechanism that distinguishes it from conventional osteoarthritis treatments. The compound functions as a selective inhibitor of the Wnt signaling pathway, a crucial cellular communication system involved in tissue homeostasis, regeneration, and disease pathology .

Specifically, Adavivint targets two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . Through inhibition of these kinases, Adavivint modulates the Wnt pathway downstream of β-catenin, affecting the phosphorylation of serine/arginine-rich splicing factors, SIRT1, and FOXO1 . This mechanism is particularly relevant in osteoarthritis, where dysregulated Wnt signaling contributes to cartilage degeneration, inflammation, and joint remodeling .

In SW480 cells, Adavivint demonstrated potent Wnt pathway inhibition with an EC50 of 19.5 nM in TCF/LEF reporter gene experiments, indicating its high potency in modulating this signaling pathway . The compound's ability to target specific components of the Wnt pathway suggests a more selective approach compared to broader anti-inflammatory agents, potentially resulting in fewer systemic side effects when administered locally to affected joints .

Pharmacological Profile

The pharmacological profile of Adavivint HCl extends beyond its primary mechanism as a Wnt pathway inhibitor. Research indicates that by modulating the activity of CLK2 and DYRK1A, Adavivint affects multiple cellular processes relevant to osteoarthritis pathophysiology.

Studies have demonstrated that Adavivint can influence chondrocyte differentiation and cartilage metabolism, potentially promoting cartilage regeneration while simultaneously inhibiting catabolic processes that lead to cartilage degradation . This dual action positions the compound as a potential disease-modifying agent rather than merely providing symptomatic relief.

Table 4.1: Pharmacological Activity of Adavivint

In animal models of osteoarthritis, particularly in the rodent acute cruciate ligament tear and partial medial meniscectomy (ACLT + pMMx) OA model, Adavivint demonstrated effects on cartilage regeneration and protection . These effects were measured using biochemical and histopathological techniques, providing preclinical evidence for its potential efficacy as a DMOAD.

Clinical Studies and Efficacy

Adavivint has undergone multiple clinical trials to evaluate its safety and efficacy for treating knee osteoarthritis. A notable study was a 52-week, phase IIa, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial that evaluated a single intra-articular injection of lorecivivint at doses of 0.03 mg, 0.07 mg, or 0.23 mg compared to placebo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume